molecular formula C16H16ClN5O3S B11471643 methyl 4-(2-chlorophenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 4-(2-chlorophenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11471643
M. Wt: 393.8 g/mol
InChI Key: XLKDQILQFNMLJJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-chlorophenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a chlorophenyl group, a triazole ring, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-chlorophenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods are designed to be atom-economical, highly selective, and environmentally benign .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chlorophenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Methyl 4-(2-chlorophenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(2-chlorophenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, while the chlorophenyl group can interact with various proteins. These interactions can lead to the inhibition of microbial growth or the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-chlorophenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a chlorophenyl group, a triazole ring, and a tetrahydropyrimidine core. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C16H16ClN5O3S

Molecular Weight

393.8 g/mol

IUPAC Name

methyl 4-(2-chlorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H16ClN5O3S/c1-22-16(18-8-19-22)26-7-11-12(14(23)25-2)13(21-15(24)20-11)9-5-3-4-6-10(9)17/h3-6,8,13H,7H2,1-2H3,(H2,20,21,24)

InChI Key

XLKDQILQFNMLJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)SCC2=C(C(NC(=O)N2)C3=CC=CC=C3Cl)C(=O)OC

Origin of Product

United States

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